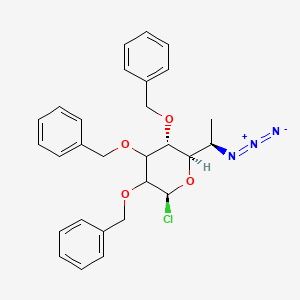
(2R,3R,4S,5R,6R)-2-((R)-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran involves multiple steps, including the protection of hydroxyl groups, azidation, and chlorination. The key steps in the synthesis are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the pyran ring are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Chlorination: The chlorination of the pyran ring is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azido or chloro groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-isocyanotetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran is unique due to its combination of azido and chloro functional groups, which provide distinct reactivity and potential applications in various fields. The presence of multiple chiral centers also adds to its complexity and potential for stereospecific interactions.
Eigenschaften
Molekularformel |
C28H30ClN3O4 |
|---|---|
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
(2R,3R,6S)-2-[(1R)-1-azidoethyl]-6-chloro-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C28H30ClN3O4/c1-20(31-32-30)24-25(33-17-21-11-5-2-6-12-21)26(34-18-22-13-7-3-8-14-22)27(28(29)36-24)35-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25-,26?,27?,28-/m1/s1 |
InChI-Schlüssel |
KAPPXTKBLHJLHL-UYCMNUARSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H](C(C([C@@H](O1)Cl)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
Kanonische SMILES |
CC(C1C(C(C(C(O1)Cl)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


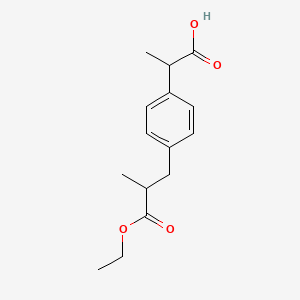
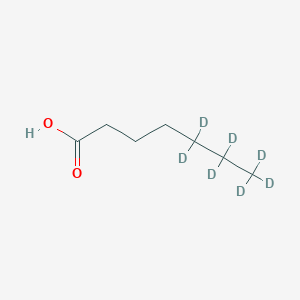
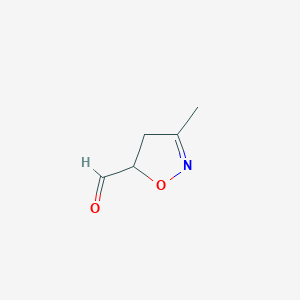
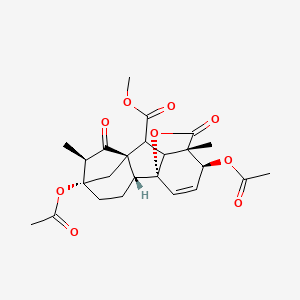
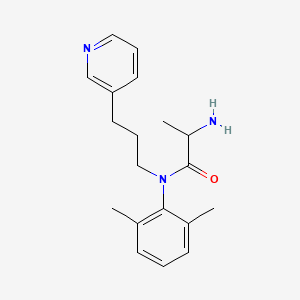

amine Hydrochloride](/img/structure/B13860843.png)
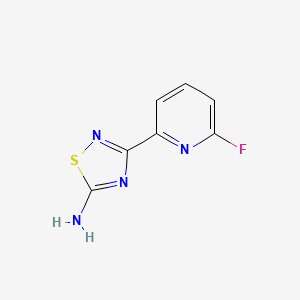

![4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide](/img/structure/B13860869.png)
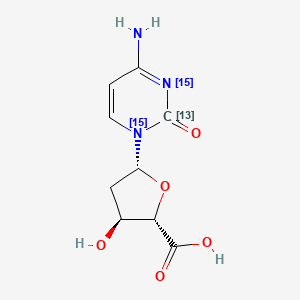

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)
![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)
